Superior Intrinsic Activity: Amikacin vs. Kanamycin (Parent Scaffold)
A direct head-to-head comparison of Amikacin and its parent compound Kanamycin against Escherichia coli, Salmonella, Pasteurella multocida, and Pseudomonas aeruginosa strains isolated from calves demonstrated significantly higher intrinsic activity for Amikacin. The minimal inhibitory concentration (MIC) of Amikacin was two- to fourfold lower than that of Kanamycin for Salmonella group B, P. aeruginosa, and P. multocida . This demonstrates that the semi-synthetic derivatization of the Kanamycin scaffold yields a quantifiable gain in potency against key Gram-negative pathogens.
| Evidence Dimension | In vitro intrinsic antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC values 2- to 4-fold lower than Kanamycin for Salmonella group B, P. aeruginosa, and P. multocida |
| Comparator Or Baseline | Kanamycin MIC values (baseline) |
| Quantified Difference | 2- to 4-fold lower MIC for Amikacin vs. Kanamycin |
| Conditions | Tube dilution method; E. coli, Salmonella sp., P. multocida, and P. aeruginosa strains isolated from dairy calves |
Why This Matters
For researchers and procurement specialists sourcing aminoglycosides for veterinary or microbiological studies targeting resistant Gram-negatives, Amikacin offers a quantifiable potency advantage over the cheaper parent compound Kanamycin, which may translate to more robust experimental outcomes.
- [1] Ziv G. Comparative clinical pharmacology of amikacin and kanamycin in dairy calves. Am J Vet Res. 1977;38(3):337-40. PMID: 403834. View Source
